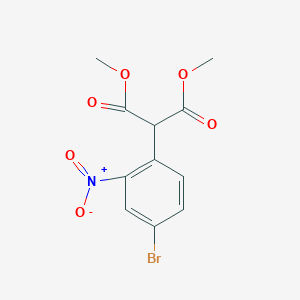

1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate

Vue d'ensemble

Description

Molecular Structure Analysis

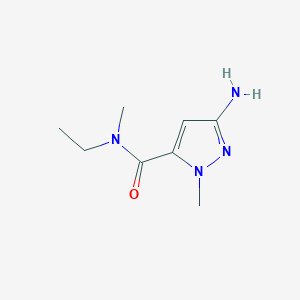

The molecular structure of “1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate” is represented by the linear formula C11H10BrNO6 . The InChI Code for this compound is 1S/C11H10BrNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 332.11 . It is a solid substance .Applications De Recherche Scientifique

Hydrogenation Processes

The study by Zheng et al. (2017) investigates the vapor-phase catalytic hydrogenation of syngas-derived dimethyl malonate on a Cu/SiO2 catalyst, revealing a catalytic reaction network. This process could potentially be applicable or analogous to reactions involving "1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate" for producing valuable chemical intermediates, such as 1,3-propanediol, which is a vital monomer for commodity polytrimethylene-terephthalate production (Zheng et al., 2017).

Magnetic Properties and Material Science

Endtner et al. (2001) describe the synthesis, X-ray structure, and magnetic properties of a compound involving nitronyl nitroxide, which could be relevant to research involving "1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate" in the context of developing materials with specific magnetic properties (Endtner et al., 2001).

Catalysis and Polymerization

The paper by Miyakoshi et al. (2005) on the mechanism of chain-growth polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene with Ni(dppp)Cl2 could provide insights into catalysts' role in polymerization processes, which might be relevant for reactions involving "1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate" in the synthesis of polymers or co-polymers (Miyakoshi et al., 2005).

Synthesis and Application of Related Compounds

Wenlong's research (2010) focuses on the synthesis and application of 2-bromo-2-nitro-1,3-propanediol, discussing its properties, antibacterial mechanism, and applications across various industries. This study might offer a broader context for understanding the utility of similar bromo-nitro compounds in industrial and pharmaceutical applications (Wenlong, 2010).

Downstream Processing and Bioproduction

Xiu and Zeng (2008) review the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, emphasizing the importance of efficient recovery and purification methods. This could provide context for the production processes of related compounds, highlighting the challenges and solutions in separating these compounds from fermentation broths (Xiu & Zeng, 2008).

Safety And Hazards

Propriétés

IUPAC Name |

dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAONFWUEGWOPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)Br)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{ethyl[(3-fluorophenyl)methyl]amino}acetamide](/img/structure/B2985403.png)

![1,7-dimethyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985406.png)

![N-cyclopentyl-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2985407.png)

![4,6-Diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2985409.png)

![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2985412.png)

![4,7,8-Trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985420.png)

![N,N-bis(2-methoxyethyl)-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2985421.png)

![3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2985423.png)